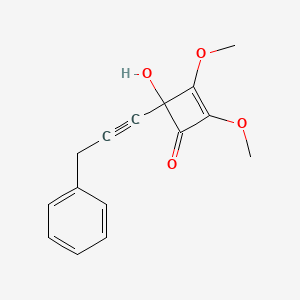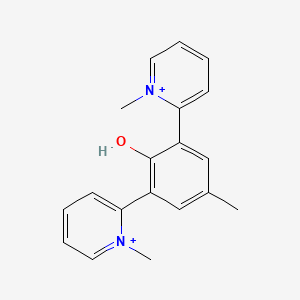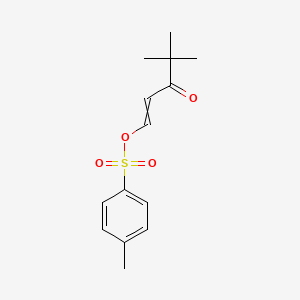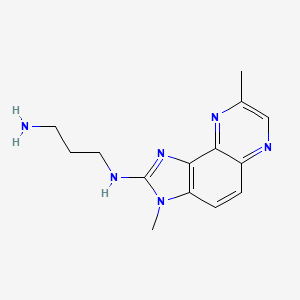
N-(3,8-Dimethylimidazo(5,4-h)quinoxalin-2-yl)propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,8-Dimethylimidazo(5,4-h)quinoxalin-2-yl)propane-1,3-diamine is a chemical compound that belongs to the class of imidazoquinoxalines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,8-Dimethylimidazo(5,4-h)quinoxalin-2-yl)propane-1,3-diamine typically involves the cyclization of appropriate precursors. One common method involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives in the presence of a catalyst such as phenyliodine (III) dicyclohexanecarboxylate under visible light . Another approach includes the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of imidazoquinoxalines through aromatic nucleophilic substitution and subsequent autooxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry can be applied to optimize the synthesis process, minimizing waste and energy consumption while maximizing yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(3,8-Dimethylimidazo(5,4-h)quinoxalin-2-yl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.
Reduction: Though less common, reduction reactions can occur under specific conditions.
Substitution: Aromatic nucleophilic substitution reactions are common, especially in the presence of halogenated precursors.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes, molecular oxygen.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Halogenated precursors, base medium.
Major Products
The major products formed from these reactions include hydroxylated derivatives, N-glucuronide conjugates, and various substituted imidazoquinoxalines .
Aplicaciones Científicas De Investigación
N-(3,8-Dimethylimidazo(5,4-h)quinoxalin-2-yl)propane-1,3-diamine has several scientific research applications:
Mecanismo De Acción
The compound exerts its effects primarily through the formation of DNA adducts, leading to mutations and carcinogenesis. The cytochrome P450 enzyme CYP1A2 plays a crucial role in its metabolic activation, converting it into reactive intermediates that bind to DNA . These interactions can result in gene mutations, chromosomal anomalies, and other genetic alterations .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx): A food-derived carcinogen with similar mutagenic properties.
N-(1,8-Dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine: Another imidazoquinoxaline derivative with biological activity.
Uniqueness
N-(3,8-Dimethylimidazo(5,4-h)quinoxalin-2-yl)propane-1,3-diamine is unique due to its specific structural features and the resulting biological activities. Its ability to form DNA adducts and induce mutations makes it a valuable compound for studying carcinogenesis and developing anticancer therapies .
Propiedades
Número CAS |
113638-78-1 |
|---|---|
Fórmula molecular |
C14H18N6 |
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
N'-(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)propane-1,3-diamine |
InChI |
InChI=1S/C14H18N6/c1-9-8-17-10-4-5-11-13(12(10)18-9)19-14(20(11)2)16-7-3-6-15/h4-5,8H,3,6-7,15H2,1-2H3,(H,16,19) |
Clave InChI |
CJIKVUVZLGXTNB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



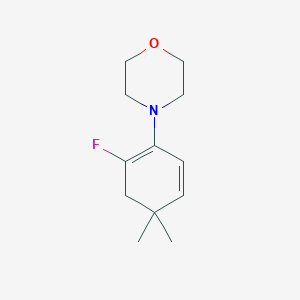
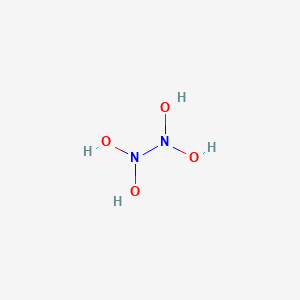



![6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B14312740.png)
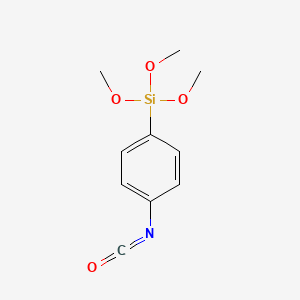
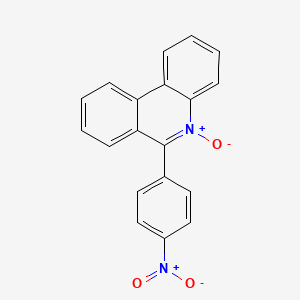
![2-[(4-Hydroxyphenyl)(diphenyl)methyl]phenol](/img/structure/B14312756.png)
